molecular formula C15H14BrFO B6289531 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene CAS No. 2484888-83-5

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene

Cat. No.: B6289531
CAS No.: 2484888-83-5
M. Wt: 309.17 g/mol
InChI Key: RADXUQWAXXUDNI-UHFFFAOYSA-N
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Description

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is an organic compound that features a bromine atom, a fluorophenyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorophenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-fluorophenyl)ethanone: Similar structure but lacks the methoxy group.

    4-Bromo-1-(4-fluorophenyl)benzene: Similar structure but lacks the ethyl and methoxy groups.

Uniqueness

2-Bromo-4-(1-(4-fluorophenyl)ethyl)-1-methoxybenzene is unique due to the presence of both the methoxy and ethyl groups, which can influence its chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-bromo-4-[1-(4-fluorophenyl)ethyl]-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO/c1-10(11-3-6-13(17)7-4-11)12-5-8-15(18-2)14(16)9-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADXUQWAXXUDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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